molecular formula C17H16N2O4S B2866695 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 904277-39-0

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2866695
CAS No.: 904277-39-0
M. Wt: 344.39
InChI Key: JIWBPPBMTWURIP-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . It has a molecular formula of C23H20N2O3S .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various methods. One common method is the domino oxa–Michael–aldol (DOMA) reaction . Another approach involves one-pot synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring fused with a benzene ring . The benzothiazole moiety allows for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, are highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, facilitated by catalysts such as P2O5/SiO2 .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 88.7 Ų .

Scientific Research Applications

Synthesis and Antidopaminergic Properties

One study focused on the synthesis and antidopaminergic properties of compounds related to 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, demonstrating their potential as antipsychotic agents due to their selective inhibition of dopamine D-2 mediated responses. These compounds were found suitable for investigations into dopamine D-2 mediated responses and receptor binding studies, highlighting their potential in psychiatric disorder treatments (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

Another research explored the synthesis of novel compounds derived from visnaginone and khellinone, including benzothiazole core derivatives, for their anti-inflammatory and analgesic properties. The study found that some of these compounds showed significant inhibition of COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, comparing favorably to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Corrosion Inhibitors

Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated that these compounds offer higher inhibition efficiencies and extra stability against steel corrosion. Their study on the adsorption properties and inhibition mechanisms sheds light on their potential applications in industrial corrosion protection (Hu et al., 2016).

Antioxidant and Antibacterial Activities

A study synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid and other derivatives, evaluating their in vitro antioxidant and antibacterial activities. Some compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, alongside promising antibacterial properties against various bacteria, indicating their potential in medical and pharmaceutical applications (Yakan et al., 2020).

Future Directions

Benzothiazole derivatives, including “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide”, have potential applications in drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds .

Properties

IUPAC Name

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-10-7-8-12-14(9-10)24-17(18-12)19-16(20)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBPPBMTWURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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